A Guide to the Structural Characterization of Acetic Acid and the Dipeptide 2-[(2-aminoacetyl)amino]-3-phenylpropanamide
A Guide to the Structural Characterization of Acetic Acid and the Dipeptide 2-[(2-aminoacetyl)amino]-3-phenylpropanamide
Introduction
In the landscape of chemical and pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. Structure dictates function, influencing everything from a molecule's reactivity and physical properties to its biological activity and therapeutic potential. This guide provides an in-depth technical exploration of the methodologies used to characterize two structurally distinct but fundamentally important molecules: acetic acid, a ubiquitous carboxylic acid, and 2-[(2-aminoacetyl)amino]-3-phenylpropanamide (also known as glycyl-L-phenylalaninamide), a dipeptide derivative that serves as a model for more complex biomolecules.
For researchers in drug development, understanding these characterization techniques is paramount. The seemingly simple structure of an active pharmaceutical ingredient (API) like acetic acid must be confirmed to ensure purity and predict its behavior. For more complex molecules like peptides, a detailed structural analysis is critical for understanding interactions with biological targets, such as enzymes and receptors.[1][2] This guide is designed to provide both foundational knowledge and practical, field-proven insights into the core analytical techniques, emphasizing the causality behind experimental choices and the synergy between different methods.
Physicochemical Properties and Molecular Structures
A foundational step in any characterization is understanding the basic physicochemical properties of the compounds. These properties provide the context for selecting appropriate analytical techniques and interpreting the resulting data.
| Property | Acetic Acid | 2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
| Synonyms | Glacial Acetic Acid, Ethanoic Acid | Glycyl-L-phenylalaninamide |
| Molecular Formula | C₂H₄O₂ | C₁₁H₁₅N₃O₂ |
| Molecular Weight | 60.05 g/mol | 221.26 g/mol |
| IUPAC Name | Acetic Acid[3] | (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide |
| CAS Number | 64-19-7[4] | 57881-68-2 |
Below are the graphical representations of the two molecules.
Caption: 2D structures of Acetic Acid and the dipeptide derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution.[5] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms (primarily ¹H and ¹³C) by probing their nuclear spin in a strong magnetic field.
Theoretical Principles
NMR relies on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in an external magnetic field (B₀), they align either with or against the field, creating two energy states. By applying radiofrequency (RF) pulses, these nuclei can be excited from the lower to the higher energy state. The precise frequency required for this transition is called the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus. This sensitivity gives rise to the chemical shift (δ) , a fundamental NMR parameter that allows us to distinguish between chemically non-equivalent nuclei in a molecule.
Application to Acetic Acid
The structure of acetic acid (CH₃COOH) is simple, making its NMR spectra straightforward to interpret.
-
¹H NMR: The proton NMR spectrum shows two distinct signals.[6]
-
A sharp singlet around 2.1 ppm corresponding to the three equivalent methyl (CH₃) protons.
-
A broad singlet that can appear anywhere from 10-13 ppm corresponding to the acidic carboxylic acid (COOH) proton.[7] Its broadness and variable chemical shift are due to rapid chemical exchange with other protic species (like water) and concentration-dependent hydrogen bonding.[8]
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows two signals.[9]
-
A signal around 20 ppm for the methyl (-CH₃) carbon.
-
A signal around 170-180 ppm for the carbonyl (C=O) carbon of the carboxylic acid group.[10]
-
| Acetic Acid | ¹H NMR | ¹³C NMR |
| Functional Group | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |
| -CH₃ | ~ 2.1 (singlet, 3H) | ~ 20 |
| -COOH | ~ 10-13 (broad singlet, 1H) | ~ 175 |
Application to 2-[(2-aminoacetyl)amino]-3-phenylpropanamide
The dipeptide's structure is significantly more complex, resulting in a more crowded NMR spectrum where one-dimensional analysis is often insufficient.
-
¹H NMR: Multiple signals are expected, and spin-spin coupling (J-coupling) will cause many signals to appear as multiplets (e.g., doublets, triplets).
-
Aromatic Protons (Phenyl ring): A complex multiplet between 7.2-7.4 ppm .
-
Amide Protons (Peptide NH and terminal NH₂): Broad signals that can exchange with D₂O. The peptide NH is typically around 8-9 ppm .
-
α-Protons (Cα-H): Protons attached to the chiral centers. The phenylalanine α-H will be a multiplet around 4.2-4.5 ppm , while the glycine α-protons will appear as a multiplet (due to coupling with the adjacent NH) around 3.7-4.0 ppm .[11][12]
-
β-Protons (Cβ-H₂ of Phenylalanine): These two protons are diastereotopic and will appear as distinct multiplets around 2.8-3.2 ppm .
-
-
2D NMR (COSY): To unambiguously assign these protons, a 2D Correlation Spectroscopy (COSY) experiment is essential.[13] A COSY spectrum shows correlations (cross-peaks) between protons that are coupled to each other (typically through 2-3 bonds). This allows for the "walking" along the carbon backbone, connecting the α-protons to their respective β-protons and amide protons, confirming the peptide sequence and structure.[11][12]
| Dipeptide Derivative | ¹H NMR (Approximate) | Key COSY Correlations |
| Functional Group | Chemical Shift (δ, ppm) | |
| Aromatic -CH | 7.2 - 7.4 (multiplet, 5H) | Within the aromatic system |
| Peptide -NH | 8.0 - 9.0 (broad) | Peptide NH ↔ Phe Cα-H |
| Phe Cα-H | 4.2 - 4.5 (multiplet, 1H) | Phe Cα-H ↔ Phe Cβ-H₂; Phe Cα-H ↔ Peptide NH |
| Gly Cα-H₂ | 3.7 - 4.0 (multiplet, 2H) | Gly Cα-H₂ ↔ Amine NH₂ |
| Phe Cβ-H₂ | 2.8 - 3.2 (multiplet, 2H) | Phe Cβ-H₂ ↔ Phe Cα-H |
| Amine -NH₂ / Amide -NH₂ | Variable (broad) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ for less polar molecules, DMSO-d₆ or D₂O for polar molecules like peptides) in a standard 5 mm NMR tube. For peptides, DMSO-d₆ is often preferred as it slows the exchange of amide protons, keeping them visible in the spectrum.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
Data Acquisition (1D ¹H): Acquire a standard one-dimensional proton spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).
-
Data Acquisition (2D COSY): If required, set up and run a COSY experiment. This pulse sequence involves two 90° pulses separated by a variable evolution time.
-
Data Processing: Apply a Fourier transform to the FID to generate the spectrum. Phase the spectrum and integrate the signals to determine the relative number of protons. For 2D data, Fourier transform is applied in both dimensions.
-
Analysis: Analyze the chemical shifts, integration values, and coupling patterns (for 1D) and cross-peaks (for 2D) to assign the structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and powerful technique for identifying the functional groups present in a molecule.[14]
Theoretical Principles
The technique is based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes (e.g., stretching, bending). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where each peak corresponds to a specific type of bond vibration.
Application to Acetic Acid
The IR spectrum of acetic acid provides clear evidence of its carboxylic acid functionality.[15]
-
O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[16]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ due to the methyl group.
-
C=O Stretch: A very strong, sharp absorption band between 1700-1760 cm⁻¹ , which is a classic indicator of a carbonyl group.[15][16]
-
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region.
Application to 2-[(2-aminoacetyl)amino]-3-phenylpropanamide
For the dipeptide, the IR spectrum is used to confirm the presence of the amide (peptide) bonds, which are central to its structure.[17]
-
N-H Stretch: Absorption bands in the 3200-3500 cm⁻¹ region from the amine and amide groups.
-
Amide I Band: A strong absorption around 1630-1680 cm⁻¹ . This is one of the most important bands for peptide analysis and is primarily due to the C=O stretching vibration of the peptide backbone. Its exact position can give clues about the peptide's secondary structure (e.g., α-helix vs. β-sheet).[18][19]
-
Amide II Band: An absorption band around 1510-1580 cm⁻¹ , arising from a combination of N-H bending and C-N stretching vibrations.[18]
-
Aromatic C-H Bends: Sharp peaks in the fingerprint region below 900 cm⁻¹ can indicate the substitution pattern of the phenyl ring.
| Functional Group | Acetic Acid (cm⁻¹) | Dipeptide Derivative (cm⁻¹) |
| O-H Stretch (H-bonded) | 2500-3300 (very broad) | N/A |
| N-H Stretch | N/A | 3200-3500 |
| C-H Stretch (sp³) | ~2950 | ~2950 |
| C=O Stretch | 1700-1760 | 1630-1680 (Amide I) |
| Amide II (N-H bend) | N/A | 1510-1580 |
| C-O Stretch | 1210-1320 | N/A |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the sample (a few drops of liquid or a small amount of solid powder) directly onto the ATR crystal.
-
Pressure Application: For solid samples, use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software automatically subtracts the background spectrum. Analyze the resulting absorbance spectrum to identify characteristic peaks corresponding to the molecule's functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[2]
Theoretical Principles
A mass spectrometer performs three fundamental tasks:
-
Ionization: The sample molecule is converted into gas-phase ions (e.g., by removing an electron to form a molecular ion, M⁺•, or by adding a proton to form [M+H]⁺).
-
Mass Analysis: The ions are separated based on their m/z ratio using an electric or magnetic field.
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum—a plot of ion intensity versus m/z.
Application to Acetic Acid
Using a technique like Electron Ionization (EI), acetic acid will show:
-
Molecular Ion (M⁺•): A peak at m/z 60 , corresponding to the molecular weight of the intact molecule.
-
Key Fragments: The molecular ion is often unstable and fragments in predictable ways.
-
m/z 45: Loss of a methyl radical (•CH₃), corresponding to the [COOH]⁺ fragment.
-
m/z 43: Loss of a hydroxyl radical (•OH), corresponding to the [CH₃CO]⁺ (acetyl) cation, which is often the base peak (most intense).[20]
-
Application to 2-[(2-aminoacetyl)amino]-3-phenylpropanamide
For peptides, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred because they generate protonated molecules [M+H]⁺ with minimal fragmentation. The primary application of MS for peptides is often sequencing via tandem mass spectrometry (MS/MS).
-
Molecular Ion: In ESI-MS, the dipeptide would be observed as a protonated molecule [M+H]⁺ at m/z 222.3 .
-
Tandem MS (MS/MS) Fragmentation: In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented (e.g., via collision-induced dissociation). Fragmentation preferentially occurs at the weakest bonds, which are the peptide bonds. This produces a series of characteristic b- and y-ions , allowing the amino acid sequence to be read directly from the spectrum.[21]
-
b-ion: Contains the N-terminus. Cleavage at the first peptide bond would produce the b₁ ion (Gly) at m/z 58.
-
y-ion: Contains the C-terminus. Cleavage would produce the y₁ ion (Phe-NH₂) at m/z 165.
-
| Molecule | Ionization | Key m/z Values |
| Acetic Acid | EI | 60 (M⁺•), 45, 43 (Base Peak) |
| Dipeptide Derivative | ESI | 222.3 ([M+H]⁺) |
| Dipeptide Derivative | ESI-MS/MS | b₁ ion: 58.1, y₁ ion: 165.2 |
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Infusion: Introduce the sample into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage (3-5 kV) to the infusion capillary, which nebulizes the solution into a fine spray of charged droplets.
-
Desolvation: The charged droplets pass through a heated capillary or are exposed to a drying gas (N₂) to evaporate the solvent, eventually leading to the formation of gas-phase ions.
-
Mass Analysis & Detection: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) and detected.
-
Data Analysis: Analyze the resulting spectrum to identify the m/z of the molecular ion. For MS/MS, select the parent ion and analyze the resulting fragment ion spectrum.
Single Crystal X-ray Crystallography
While spectroscopic methods provide pieces of the structural puzzle, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.[22][23] It provides unambiguous information on bond lengths, bond angles, and stereochemistry.[24]
Theoretical Principles
The technique relies on the diffraction of X-rays by the ordered lattice of atoms in a single crystal.[25] When a beam of X-rays is aimed at a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a regular, repeating pattern, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.[1]
Experimental Workflow
Caption: A typical workflow for small-molecule X-ray crystallography.
-
Crystal Growth (The Bottleneck): The most critical and often challenging step is growing a high-quality single crystal (ideally 0.1-0.5 mm) of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam while thousands of diffraction intensities are measured by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data. The final output is a model that includes the precise x, y, and z coordinates of every atom in the molecule.
A Synergistic Approach to Characterization
No single technique provides all the necessary information. A robust structural characterization relies on the synergistic use of multiple analytical methods. Each technique serves to validate the others, leading to an unambiguous and comprehensive structural assignment.
Caption: The synergistic workflow for complete molecular characterization.
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